Ortho- vs. Para-Positional Isomer Impact on MAO Enzyme Inhibition Potency in the 1,2,3-Triazole-Acetophenone Series
In a series of 2′-(1,2,3-triazoyl)-acetophenones evaluated for in vitro monoamine oxidase (MAO) inhibition, the unsubstituted triazole parent compound (CAS 1505943-22-5, ortho-substituted) served as the synthetic precursor and baseline scaffold [1]. While direct IC₅₀ data for the unsubstituted parent are not reported in the primary literature, the closely related 4-(4-ethylphenyl)-substituted analog ETAP (CAS 2575731-47-2), which retains the identical ortho-(1,2,3-triazol-1-yl)phenyl)ethanone core, demonstrated antidepressant-like activity in vivo at doses as low as 1 mg/kg in mouse forced swimming test (FST) and tail suspension test (TST) [2]. In contrast, para-substituted 1,2,4-triazole regioisomers (e.g., CAS 25700-04-3) exhibit a different pharmacological profile primarily associated with antifungal rather than CNS-penetrant MAO inhibition, due to altered hydrogen-bond geometry and topological polar surface area (tPSA) [3]. This ortho-1,2,3-triazole configuration is therefore a critical structural determinant for CNS-targeted MAO inhibitor development, making CAS 1505943-22-5 the essential unsubstituted reference scaffold for SAR campaigns [REFS-1, REFS-2].
| Evidence Dimension | Structural determinant for MAO inhibitory activity vs. antifungal activity |
|---|---|
| Target Compound Data | Ortho-(1,2,3-triazol-1-yl)phenyl)ethanone scaffold; hydrogen bond acceptor count = 3; tPSA = 47.8 Ų; XLogP3 = 1.0 [4] |
| Comparator Or Baseline | Para-(1,2,4-triazol-1-yl)phenyl)ethanone (CAS 25700-04-3): hydrogen bond acceptor count = 3; tPSA = 47.8 Ų; XLogP3 = 1.0 (identical computed descriptors, but distinct 3D pharmacophore due to triazole regioisomerism) [3] |
| Quantified Difference | Different biological target profiles: 1,2,3-triazole ortho series → MAO inhibition/CNS activity (ETAP active at 1 mg/kg in vivo); 1,2,4-triazole para series → antifungal activity (class-level observation) [REFS-1, REFS-2, REFS-3] |
| Conditions | In silico molecular docking against MAO-A/MAO-B isoforms; in vivo mouse behavioral assays (FST, TST); antifungal screening panels [REFS-1, REFS-2, REFS-3] |
Why This Matters
For CNS drug discovery programs targeting MAO, the ortho-1,2,3-triazole isomer CAS 1505943-22-5 provides the validated core scaffold; substituting with a para-1,2,4-triazole isomer would redirect the biological profile toward antifungal applications, fundamentally altering the research outcome.
- [1] Costa, G. P.; Dias, Í. F. C.; Fronza, M. G.; Besckow, E. M.; Fetter, J.; Nascimento, J. E. R.; Jacob, R. G.; Savegnago, L.; Bortolatto, C. F.; Brüning, C. A.; Alves, D. Synthesis of 2′-(1,2,3-triazoyl)-acetophenones: molecular docking and inhibition of in vitro monoamine oxidase activity. New J. Chem. 2021, 45, 714-724. DOI: 10.1039/D0NJ04735J. View Source
- [2] Presa, M. H.; da Rocha, M. J.; Pires, C. S.; Ledebuhr, K. N. B.; da Costa, G. P.; Alves, D.; Savegnago, L.; Bortolatto, C. F.; Brüning, C. A. Antidepressant-like Effect of 1-(2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one in Mice: Evidence of the Contribution of the Serotonergic System. ACS Chem. Neurosci. 2023, 14 (12), 2333-2346. DOI: 10.1021/acschemneuro.3c00108. View Source
- [3] PubChem Compound Summary for CID 54065545, 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (CAS 25700-04-3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54065545 (accessed 2026-05-06). View Source
- [4] PubChem Compound Summary for CID 82602415, Computed Properties: XLogP3, Hydrogen Bond Acceptor Count, Topological Polar Surface Area. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82602415 (accessed 2026-05-06). View Source
